molecular formula C19H20N2NaO2 B1677662 Phenylbutazone sodium CAS No. 129-18-0

Phenylbutazone sodium

Cat. No.: B1677662
CAS No.: 129-18-0
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Description

Phenylbutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine-dione class. It is used primarily for its anti-inflammatory, analgesic, and antipyretic properties, particularly in managing chronic inflammatory conditions such as rheumatoid arthritis and gout . Key pharmacological characteristics include:

  • Pharmacokinetics: Rapid and complete gastrointestinal absorption, high plasma protein binding (~98%), and a long biological half-life (~72 hours in humans) due to slow hepatic metabolism .
  • Toxicity Profile: High-dose administration in horses (>8.8 mg/kg/day) is associated with gastrointestinal ulcers, renal papillary necrosis, and hypoproteinemia .

Properties

IUPAC Name

sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUHDLOIRJOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926268
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-18-0
Record name Phenylbutazone sodium
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Record name Phenylbutazone sodium
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Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
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Record name 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt
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Record name PHENYLBUTAZONE SODIUM
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutazone sodium can be synthesized through a multi-step process involving the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, followed by alkylation with butyl bromide and subsequent reaction with phenylhydrazine . The final product is then converted to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions under controlled conditions. The process typically includes the use of solvents such as acetonitrile and dimethyl sulfoxide, with careful monitoring of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted pyrazolidine compounds .

Scientific Research Applications

Pharmacological Properties

Phenylbutazone sodium functions as an anti-inflammatory, analgesic, and antipyretic agent. It operates by inhibiting the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound's mechanism of action leads to reduced production of prostaglandins and prostacyclin, resulting in decreased inflammation and pain relief .

Veterinary Medicine

  • Pain Management : this compound is widely used for managing pain associated with musculoskeletal disorders in horses, including laminitis and osteoarthritis .
  • Anti-inflammatory Treatment : It is effective in treating inflammatory conditions such as rheumatoid arthritis and ankylosing spondylitis in horses .
  • Surgical Procedures : The compound is often administered pre- and post-surgery to mitigate pain and inflammation .

Human Medicine

Historically, phenylbutazone was utilized for treating conditions like rheumatoid arthritis and gout in humans. However, its use has been largely discontinued due to serious side effects, including gastrointestinal toxicity and blood dyscrasias. In some regions like the UK, it is still prescribed for specific cases of ankylosing spondylitis when other treatments are unsuitable .

Clinical Studies

Several studies have evaluated the effects of this compound on various clinical parameters:

  • Study on Horses : A randomized crossover study assessed the impact of phenylbutazone on glucose metabolism in horses with insulin dysregulation. Results indicated that phenylbutazone administration altered glucose and insulin responses during an oral glucose test, highlighting its potential effects on metabolic pathways .
  • Toxicity Case Study : Reports of phenylbutazone toxicity have emerged, particularly concerning its adverse effects when misused or overdosed in veterinary settings. Symptoms included renal failure and gastrointestinal bleeding, necessitating careful monitoring during treatment .

Side Effects and Safety Concerns

Despite its efficacy, this compound is associated with several side effects:

  • Gastrointestinal Issues : Commonly reported adverse effects include gastric ulcers and gastrointestinal bleeding.
  • Hematological Effects : Long-term use can lead to blood disorders such as agranulocytosis and aplastic anemia .
  • Renal Toxicity : There are documented cases of renal impairment associated with high doses or prolonged use .

Data Tables

Application AreaSpecific Use CasesObservations
Veterinary MedicinePain management in horsesEffective for laminitis and osteoarthritis
Human MedicineTreatment for rheumatoid arthritisDiscontinued due to severe side effects
Clinical StudiesImpact on glucose metabolismAlters insulin responses
Side EffectsGastrointestinal issuesRisk of ulcers and bleeding

Comparison with Similar Compounds

G.27202

  • Structural and Functional Differences: A phenylbutazone derivative lacking uricosuric activity even at 800 mg/day.
  • However, its lack of oral bioavailability limits clinical applicability .

Mofebutazone (CAS 2210-63-1)

  • Mechanistic Comparison: Both compounds are pyrazolone derivatives. Mofebutazone was studied for its effects on polymorphonuclear (PMN) cell adenosine triphosphate (ATP) levels and migration. While phenylbutazone significantly alters PMN ATP dynamics, mofebutazone's specific effects remain under investigation .

2-Pyridone Derivatives (58a–f, 59a–b)

  • Anti-Inflammatory Efficacy :
    • In Vivo : Compounds 58b (4-ClC₆H₄ substitution) and 58f (4-MeOC₆H₄) exhibited superior inhibition of carrageenan-induced edema (52.6–57.6% at 2–3 hours) compared to phenylbutazone (29.9–43.3%) .
    • In Vitro : Compound 58f showed 85.0% IL-6 inhibition, matching phenylbutazone (85.5%) .
  • Advantages : Enhanced early-phase anti-inflammatory activity with comparable molecular docking profiles to phenylbutazone .

Pyrazolinylbenzidines and Isoxazolinylbenzidines (Compounds 9, 15)

  • Potency : Compounds 9 and 15 achieved 54.8% and 50.7% inflammation inhibition, respectively, surpassing phenylbutazone (44.6%) in carrageenan-induced edema models .
  • Safety : Demonstrated lower ulcerogenic liability than phenylbutazone, suggesting improved gastrointestinal tolerability .

LAS 11871 and Piperazine Derivatives

  • Therapeutic Advantages : LAS 11871 and related derivatives (e.g., 6671) showed higher therapeutic indices and reduced toxicity in preliminary screenings. Effective at lower doses than phenylbutazone, with fewer side effects such as gastrointestinal irritation .

Diflunisal

  • Clinical Trial Data : In a 12-week study for ankylosing spondylitis, diflunisal (500 mg BID) demonstrated comparable efficacy to phenylbutazone (200 mg BID) but with a more favorable safety profile, particularly regarding hematological and renal adverse events .

Novel Derivatives Targeting COX-2 Selectivity

  • Mechanistic Insights : Derivatives 8, 13–15 () exhibited enhanced COX-2 inhibition via molecular docking studies, reducing toxicity linked to aromatic hydroxylation—a key metabolic pathway implicated in phenylbutazone’s adverse effects .

Tabulated Comparison of Key Compounds

Compound Structural Class Anti-Inflammatory Efficacy (% Inhibition) Key Advantages Over Phenylbutazone Toxicity Notes References
Phenylbutazone Pyrazolidine-dione 29.9–43.3% (carrageenan model) N/A High GI/renal toxicity
G.27202 Phenylbutazone analog Equivalent IV potency Reduced salt/water retention No oral absorption
2-Pyridone 58f 2-Pyridone 57.6% (3 hours) Higher early-phase efficacy Comparable to phenylbutazone
Compound 9 Pyrazolinylbenzidine 54.8% Higher potency, lower ulcerogenicity Improved safety profile
LAS 11871 Piperazine derivative Not quantified Lower effective dose, reduced side effects Lower toxicity
Diflunisal Salicylate derivative Comparable to phenylbutazone Better safety in long-term use Fewer hematological effects

Biological Activity

Phenylbutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is commonly administered in veterinary medicine, particularly for horses, to manage pain associated with musculoskeletal disorders and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, phenylbutazone reduces the synthesis of pro-inflammatory prostaglandins such as PGE2 and thromboxane A2 (TXA2), which are crucial mediators of inflammation and pain .

  • Inhibition of Prostaglandin Synthesis : The drug binds to prostaglandin H synthase and prostacyclin synthase, leading to a decrease in prostaglandin production. This action results in reduced inflammation, swelling, and pain sensation at the site of injury or inflammation .
  • Impact on Platelet Function : Phenylbutazone's inhibition of TXA2 synthesis affects platelet aggregation, which can have implications for vascular health .

Pharmacokinetics

Phenylbutazone is characterized by its lipophilic nature and high protein binding (over 98% to plasma proteins). Its pharmacokinetic profile varies significantly across species:

SpeciesClearance (mL/h/kg)Elimination Half-Life (h)
Horse0.5 - 1.03 - 10
Human~260 - 90
Calf (neonatal)0.708207

The plasma half-life can increase with higher doses due to saturation of metabolic pathways . After intravenous administration, peak plasma concentrations are typically reached within 3 hours in humans, while in horses, the time to peak can extend up to 18 hours depending on various factors including diet .

Case Study: Effects on Horses

A study examined the effects of phenylbutazone on horses over a three-week period. The researchers noted several clinical changes including hypoalbuminemia and neutropenia among treated horses. Histological assessments indicated significant tissue inflammation reduction, evidenced by decreased granulocyte counts in mucosal biopsy specimens .

  • Dosage : Horses were administered phenylbutazone at a dose of 8.8 mg/kg.
  • Results : Improvements in clinical signs such as reduced abdominal discomfort and changes in fecal character were observed.

Study on Bone Formation

Another investigation assessed the impact of continuous oral administration of phenylbutazone on bone biomarkers in horses. The study found that while serum biomarkers for bone turnover did not show significant variation between treated and control groups, synovial fluid analysis revealed elevated osteocalcin levels during treatment . This suggests a potential stimulatory effect on bone formation at the joint level, although further research is necessary to delineate these effects clearly.

Impact on Endocrine Responses

A randomized crossover study evaluated the effect of phenylbutazone on glucose metabolism in horses. The findings indicated that phenylbutazone administration decreased glucose and insulin responses during an oral glucose test (OGT), suggesting alterations in the enteroinsular axis that could have implications for metabolic health in equines .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Phenylbutazone sodium in pharmaceutical preparations?

  • Methodological Answer : The United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP XIV) outline titration with 0.1 mol/L sodium hydroxide as a primary assay method. Dissolve 0.5 g of dried Phenylbutazone in acetone, add bromothymol blue indicator, and titrate until a persistent blue endpoint is reached. Critical parameters include ensuring anhydrous conditions for acetone and blank correction to account for solvent interactions . UV-spectroscopic methods may supplement quantification, particularly for purity assessments requiring detection of degradation products.

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in tightly sealed, light-resistant containers at 2–10°C to prevent photodegradation and moisture absorption. Ensure handling areas are well-ventilated, and use local exhaust ventilation to minimize dust inhalation. Contamination risks are mitigated by sealing containers immediately after use and avoiding exposure to strong oxidizing agents .

Q. What identification tests confirm the presence of this compound in a sample?

  • Methodological Answer : The JP XIV prescribes a colorimetric test: heat 0.1 g of the compound with acetic and hydrochloric acids, cool, and add sodium nitrite. Mix with 2-naphthol TS and chloroform; a deep red color in the chloroform layer confirms the presence of the phenylpyrazolidine backbone. This test distinguishes Phenylbutazone from structurally similar NSAIDs .

Advanced Research Questions

Q. How can researchers design experiments to assess the chronic effects of this compound while controlling for variability in subject response?

  • Methodological Answer : Use longitudinal studies with stratified randomization to account for inter-individual variability (e.g., metabolic differences). Incorporate control groups receiving placebo or comparator NSAIDs. Biomarkers such as plasma concentration-time profiles (measured via LC-MS/MS) and renal/liver function tests should be monitored at regular intervals. Adjust dosing regimens based on pharmacokinetic modeling to maintain therapeutic efficacy while minimizing toxicity .

Q. What methodological approaches resolve contradictions in pharmacokinetic data across studies?

  • Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., species, dosage forms, assay methods) to identify confounding variables. Validate inconsistencies using orthogonal techniques: compare HPLC-UV data with LC-MS/MS results for cross-verification. For in vitro-in vivo discrepancies, employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption and metabolism .

Q. Which advanced techniques are recommended for detecting this compound in biological matrices like plasma or urine?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for trace-level detection. For equine plasma, a validated method involves protein precipitation with acetonitrile, followed by separation using a C18 column and MRM detection (m/z 309 → 120). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can experimental design minimize variability in pharmacological studies of this compound?

  • Methodological Answer : Implement blinding and randomization to reduce observer bias. Use crossover designs for small sample sizes, ensuring adequate washout periods between treatments. Standardize environmental factors (e.g., diet, light cycles) and calibrate instruments (e.g., HPLC systems) daily. Predefine statistical power calculations to ensure sample sizes are sufficient to detect clinically relevant effects .

Data Presentation and Compliance

  • Tabular Example: Comparative Assay Methods
Method Sensitivity Key Parameters Reference
Titration (JP XIV)0.1% accuracyAnhydrous acetone, bromothymol blue endpoint
LC-MS/MS0.1 ng/mL LODMRM transitions, deuterated internal standard
UV Spectroscopy1 µg/mL LODλ = 254 nm, ethanol solvent

Key Considerations for Researchers

  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, particularly for chronic toxicity assessments.
  • Data Reproducibility : Archive raw data (e.g., chromatograms, titration curves) and document deviations from protocols.
  • Regulatory Alignment : Validate methods against pharmacopeial standards (USP/JP) for regulatory submissions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.